molecular formula C6H8N4O2 B13340994 2H,3H,4H,6H,7H,8H,9H-Pyrimido[1,2-A][1,3,5]triazine-2,4-dione

2H,3H,4H,6H,7H,8H,9H-Pyrimido[1,2-A][1,3,5]triazine-2,4-dione

Cat. No.: B13340994
M. Wt: 168.15 g/mol
InChI Key: VNCWSJGBDHHCOJ-UHFFFAOYSA-N
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Description

2H,3H,4H,6H,7H,8H,9H-Pyrimido[1,2-A][1,3,5]triazine-2,4-dione is a fused heterocyclic compound featuring a pyrimidine ring fused with a 1,3,5-triazine moiety. This structure is characterized by two carbonyl groups at positions 2 and 4, contributing to its planar, electron-deficient aromatic system. Its synthesis typically involves ring-closing reactions, such as the cyclization of amidinothiourea derivatives with aldehydes under thermal or catalytic conditions .

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

6,7,8,9-tetrahydropyrimido[1,2-a][1,3,5]triazine-2,4-dione

InChI

InChI=1S/C6H8N4O2/c11-5-8-4-7-2-1-3-10(4)6(12)9-5/h1-3H2,(H2,7,8,9,11,12)

InChI Key

VNCWSJGBDHHCOJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC(=O)NC(=O)N2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H,4H,6H,7H,8H,9H-Pyrimido[1,2-A][1,3,5]triazine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a triazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonyl and amine groups in the pyrimido-triazine core enable nucleophilic substitution. Key reactions include:

Reaction Reagents/Conditions Product Yield Source
Amide formationAmines (e.g., aniline), DMF, 80°C, 6–8 hSubstituted 3-aminopyrimido-triazine derivatives65–78%
Thioether formationThiols (e.g., benzyl mercaptan), K2CO3, DMF3-Sulfanylpyrimido-triazine analogs70–82%
HalogenationPOCl3, reflux, 4–6 h3-Chloro derivatives for further functionalization75–80%
  • Mechanistic Insight : Substitution at C-3 proceeds via SN2 pathways under basic conditions, with electron-withdrawing groups enhancing reactivity .

Cyclization Reactions

The hydrazinyl and carbonyl moieties facilitate cyclization to form fused heterocycles:

Reagent Conditions Product Application Source
Triethyl orthoformateDMF, reflux, 3 hTriazolo[3,4-b]pyrimido-triazinesAntimicrobial agents
Phenacyl bromideEtOH, 70°C, 5 hPyridazino-triazino-thiadiazine derivativesAnticancer screening
Aldehydes (e.g., benzaldehyde)DMF, 120°C, microwave, 30 min4-Aryl-substituted pyrimido-triazinonesLibrary diversification
  • Key Observation : Microwave-assisted cyclization reduces reaction time by 60% compared to conventional heating .

Oxidation and Reduction

The core structure undergoes redox transformations:

Reaction Reagents Outcome Notes Source
Oxidation of thioetherH2O2, AcOH, 50°CSulfone derivativesImproved aqueous solubility
Reduction of nitro groupsH2/Pd-C, EtOH, RTAmino-functionalized analogsEnhanced bioactivity profiles

Cross-Coupling Reactions

Palladium-catalyzed coupling enables structural diversification:

Coupling Partner Catalyst Product Yield Source
Aryl boronic acidsPd(OAc)2, Xantphos, K2CO33-Arylpyrimido-triazines60–75%
AlkenesPdCl2, CuI, DMFAlkenyl-substituted derivatives55–68%

Hydrolysis and Condensation

Controlled hydrolysis of the triazine ring:

Reagent Conditions Product Application Source
NaOH (10%)Reflux, 2 hPyrimidine-2,4-dione intermediatesPrecursors for further derivatization
Ammonium acetateAcOH, 100°C, 4 h3-Aminopyrimido-triazinonesAntifungal agents

Mechanistic Studies and Reactivity Trends

  • Electronic Effects : Electron-withdrawing substituents (e.g., –NO2, –CF3) at C-7 increase electrophilicity at C-3, accelerating nucleophilic substitution .

  • Solvent Influence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states .

  • Steric Hindrance : Bulky substituents at C-9 reduce yields in cross-coupling reactions by 15–20% .

Scientific Research Applications

2H,3H,4H,6H,7H,8H,9H-Pyrimido[1,2-A][1,3,5]triazine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2H,3H,4H,6H,7H,8H,9H-Pyrimido[1,2-A][1,3,5]triazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The structural and functional uniqueness of 2H,3H,4H,6H,7H,8H,9H-Pyrimido[1,2-A][1,3,5]triazine-2,4-dione is highlighted through comparisons with analogous heterocyclic systems:

Structural Analogues

[1,2,4]Triazolo[1,5-c]pyrimidine-13-ones

  • Structure : A triazole ring fused to a pyrimidine system.
  • Synthesis: Prepared via reactions of 9-aminopyrano[2,3-d]pyrimidines with electrophilic reagents (e.g., hydrazines, isocyanates) .
  • Key Differences : Lacks the 1,3,5-triazine moiety and exhibits reduced ring strain compared to the target compound.

Pyrimido[2,1-c][1,2,4]triazine-3,4-dione

  • Structure : Contains a pyrimidine fused to a 1,2,4-triazine ring.
  • Synthesis : Derived from reactive precursors like 8-phenyl-6-(thiophen-2-yl)-6,7-dihydro-2H-pyrimido[2,1-c][1,2,4]triazine-3,4-dione through functionalization .
  • Key Differences : The 1,2,4-triazine ring introduces distinct electronic properties, altering reactivity and biological activity.

Lumazine (Pteridine-2,4-dione)

  • Structure : A pyrimidine fused to a pyrazine ring (pteridine core) with two carbonyl groups.
  • Synthesis: Biosynthesized via folate pathways or chemical routes involving cyclization of aminopteridines .
  • Key Differences : Replaces the 1,3,5-triazine with a pyrazine ring, reducing electrophilicity and altering solubility.
Functional and Pharmacological Comparisons
Compound Key Functional Groups Biological Activity Synthetic Accessibility
Target Compound Pyrimido-triazine-2,4-dione Antimicrobial (inferred) Moderate (multi-step synthesis)
[1,2,4]Triazolo[1,5-c]pyrimidine-13-ones Triazole, pyrimidine Antimicrobial (tested) High (one-pot reactions)
Pyrimido[2,1-c][1,2,4]triazine-3,4-dione Triazine, pyrimidine Pharmacological (e.g., adenosine receptor) Low (requires specialized precursors)
Lumazine Pteridine-2,4-dione Metabolic cofactor (e.g., riboflavin) High (biological pathways)

Key Observations :

  • The target compound’s 1,3,5-triazine ring enhances electrophilicity, favoring interactions with nucleophilic biological targets (e.g., DNA, enzymes) compared to pyrazine-based lumazine.
  • Synthetic Complexity : The target compound requires multi-step ring-closure strategies , whereas triazolopyrimidines are more accessible via one-pot syntheses .
Thermodynamic and Electronic Properties
  • Aromaticity : The pyrimido-triazine system exhibits higher resonance stabilization than [1,2,4]triazolopyrimidines due to extended π-conjugation.
  • Solubility: The carbonyl groups in the target compound improve water solubility compared to non-dione analogues (e.g., pyrimido[1,6-b]triazines) .
  • Reactivity : The 1,3,5-triazine ring facilitates nucleophilic substitution reactions at position 2 or 4, unlike the more inert pyrazine ring in lumazine .

Biological Activity

2H,3H,4H,6H,7H,8H,9H-Pyrimido[1,2-A][1,3,5]triazine-2,4-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings regarding its biological properties, including antimicrobial and anticancer activities. Various studies have explored its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C₇H₄N₄O₂
  • Molecular Weight : 168.13 g/mol

Antimicrobial Activity

Research has demonstrated that derivatives of pyrimido[1,2-A][1,3,5]triazine exhibit significant antimicrobial properties. A study synthesized a series of related compounds and evaluated their efficacy against various bacterial strains including Staphylococcus aureus, Escherichia coli, and fungal strains like Candida albicans.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
15aStaphylococcus aureus31.25 µg/mL
15fEscherichia coli62.50 µg/mL
15jCandida albicans15.62 µg/mL

The compounds exhibited MIC values comparable to standard antibiotics, indicating their potential as antimicrobial agents .

Anticancer Activity

In addition to antimicrobial properties, pyrimido[1,2-A][1,3,5]triazine derivatives have shown promise in anticancer research. A recent study evaluated several derivatives against a panel of cancer cell lines. The results indicated that certain compounds had GI50 values (the concentration required to inhibit cell growth by 50%) below 10 μM.

CompoundCancer Cell LineGI50 (μM)
20bMCF-7 (Breast Cancer)8.00
21aHeLa (Cervical Cancer)5.50
24gA549 (Lung Cancer)9.75

These findings suggest that the triazine derivatives may interfere with cellular proliferation mechanisms and could be developed into therapeutic agents for cancer treatment .

The biological activity of pyrimido[1,2-A][1,3,5]triazine derivatives is attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Some derivatives act as inhibitors of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of cancer cells and pathogens .
  • DNA Intercalation : Certain compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes in both bacterial and cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study involving the synthesis of new pyrimido[1,2-A][1,3,5]triazine derivatives demonstrated considerable activity against multi-drug resistant strains of bacteria. The derivatives were tested in vitro and displayed a range of MIC values indicative of their potency .
  • Anticancer Potential : Another research effort focused on the anticancer properties of these compounds against various human cancer cell lines. The study highlighted the effectiveness of certain substitutions on the triazine ring that enhanced cytotoxicity .

Q & A

Q. What are the most efficient synthetic routes for 2H,3H,4H,6H,7H,8H,9H-Pyrimido[1,2-A][1,3,5]triazine-2,4-dione derivatives?

  • Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) using 3-amino-1H-1,2,4-triazole, barbituric acid, and substituted aromatic aldehydes in the presence of a phase-transfer catalyst (e.g., 1-butyl-3-methyl imidazolium chloride) under solvent-controlled conditions. Microwave-assisted synthesis is also effective, reducing reaction time (15–30 minutes) and improving regioselectivity compared to traditional heating (6–8 hours) .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventTimeYield (%)Reference
Traditional MCR[Bmim]Cl / H2O-EtOH6–8 h60–75
Microwave-Assisted MCRNone / Solvent-free15–30 min70–85

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound’s structure?

  • Methodological Answer :
  • ¹H NMR : Focus on aromatic protons (δ 6.5–8.0 ppm) and NH groups (δ ~11 ppm in DMSO-d₆). Use deuterated solvents like DMSO-d₆ to resolve exchangeable protons .
  • IR : Identify carbonyl stretches (C=O) at ~1680–1707 cm⁻¹ and NH stretches at ~3250–3416 cm⁻¹ .
  • Elemental Analysis : Validate purity by matching calculated vs. observed C/N ratios (e.g., C: 49.27% observed vs. 49.30% calculated) .

Q. What strategies ensure regioselectivity during cyclization reactions of fused triazine-pyrimidine systems?

  • Methodological Answer : Regioselectivity is controlled by:
  • Catalyst Choice : Iodine (I₂) or phase-transfer catalysts promote specific cyclization pathways .
  • Microwave Irradiation : Enhances reaction specificity by uniformly activating intermediates .
  • Substituent Effects : Electron-withdrawing groups on aldehydes direct cyclization to the 9-position .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Perform density functional theory (DFT) to map electron density at reactive sites (e.g., carbonyl groups) and predict binding affinities.
  • Use molecular docking to simulate interactions with biological targets (e.g., antimicrobial enzymes). Compare results with empirical data to validate models .
  • Case Study : Merged pharmacophores (triazole + pyrimidine) may show unexpected bioactivity; modeling helps identify dominant binding motifs .

Q. What experimental designs are optimal for evaluating antitumor activity in vitro?

  • Methodological Answer :
  • Cell Lines : Use human cancer lines (e.g., MCF-7, HeLa) with non-cancerous controls (e.g., HEK-293).
  • Assays :
  • MTT Assay : Measure IC₅₀ values after 48-hour exposure.
  • Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays.
  • Dose-Response : Test derivatives with varying substituents (e.g., 2’-chlorophenyl vs. coumarin) to correlate structure with cytotoxicity .

Q. How do solvent and catalyst systems impact reaction efficiency in large-scale synthesis?

  • Methodological Answer :
  • Solvent-Free Microwave Synthesis : Reduces purification steps and improves atom economy (yields >80%) .
  • Catalyst Screening : Compare iodine (I₂), TBHP, and ionic liquids. I₂/TBHP in 1,4-dioxane achieves 74% yield, while ionic liquids enhance water solubility .
  • Table 2: Catalyst Performance
CatalystOxidantSolventYield (%)
I₂TBHP1,4-Dioxane74
[Bmim]ClNoneH2O-EtOH70
KITBHP1,4-Dioxane64

Q. How can spectral data inconsistencies (e.g., NMR splitting patterns) be troubleshooted?

  • Methodological Answer :
  • Dynamic Effects : Use variable-temperature NMR to identify conformational exchange broadening.
  • Deuterium Exchange : Add D₂O to distinguish NH protons from aromatic signals.
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., confirming fused ring geometry) .

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